molecular formula C22H20N4O2 B2822835 (4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone CAS No. 848063-32-1

(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone

Cat. No. B2822835
CAS RN: 848063-32-1
M. Wt: 372.428
InChI Key: VAERTUJNCNWWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a piperazine ring, a pyrimidine ring, and a benzofuro group. Piperazine rings are often found in pharmaceuticals and are known for their biological activity . Pyrimidine is a basic aromatic ring present in many important biomolecules like DNA and RNA. Benzofuro is a fused aromatic ring system seen in a variety of natural products and pharmaceuticals .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would depend on the specific arrangement and orientation of these rings .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the piperazine ring could undergo alkylation, acylation, or other substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .

Scientific Research Applications

Synthesis and Imaging Applications

  • The compound's derivatives have been explored for their utility in imaging for Parkinson's disease. For instance, a study synthesized a PET agent, aiming to image LRRK2 enzyme, crucial in understanding Parkinson's disease mechanisms (Min Wang et al., 2017).

Antimicrobial Activity

  • Research into pyridine derivatives, which share a structural similarity, revealed their potential in antimicrobial applications. A study synthesized new pyridine derivatives and tested their in vitro antimicrobial activity, demonstrating variable and modest effectiveness against bacteria and fungi (N. Patel et al., 2011).

Antibacterial Agents

  • Piperazinyl oxazolidinone compounds, related structurally, were investigated for their antibacterial properties, particularly against gram-positive pathogens. This research highlights the potential of related structures in developing new antibacterial drugs (J. Tucker et al., 1998).

Anticonvulsant Agent Development

  • A novel anticonvulsant drug candidate, "Epimidin," showcased the compound's derivatives' relevance in medical research, leading to the development and validation of an HPLC method for determining related substances in this promising anticonvulsant agent (H. Severina et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures are often involved in interactions with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential uses in medicine or other fields, and optimization of its synthesis .

properties

IUPAC Name

[4-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-23-19-17-9-5-6-10-18(17)28-20(19)21(24-15)25-11-13-26(14-12-25)22(27)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAERTUJNCNWWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone

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